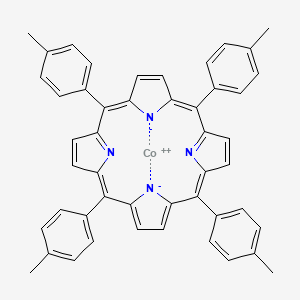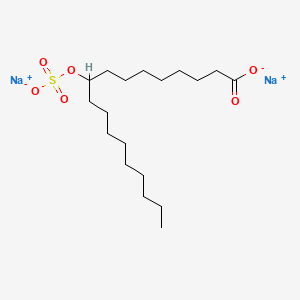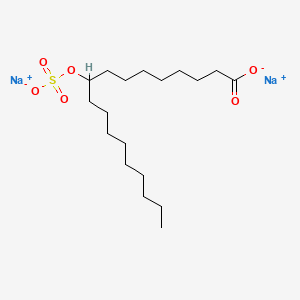
Disodium 9(or 10)-(sulfooxy)stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 9(or 10)-(sulfooxy)stearate is a chemical compound that belongs to the class of sulfonated fatty acids. It is derived from stearic acid, a long-chain saturated fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 9(or 10)-(sulfooxy)stearate typically involves the sulfonation of stearic acid. The process begins with the esterification of stearic acid to form stearic acid methyl ester. This ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfooxy group at the 9th or 10th carbon position. The resulting sulfonated ester is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where stearic acid is first esterified and then sulfonated. The reaction conditions, such as temperature, pressure, and the concentration of sulfonating agents, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the sulfooxy group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to its corresponding alcohol, although this reaction is less common.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Stearic alcohol derivatives.
Substitution: Various substituted stearates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is used in cell culture and molecular biology as a detergent to solubilize proteins and lipids.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of personal care products, such as shampoos and soaps, due to its ability to lower surface tension and enhance cleaning efficiency.
Mecanismo De Acción
The primary mechanism of action of Disodium 9(or 10)-(sulfooxy)stearate is its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in cleaning and emulsification processes. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion.
Comparación Con Compuestos Similares
Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.
Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and a sulfate group instead of a sulfooxy group.
Disodium laureth sulfosuccinate: A milder surfactant with a different sulfonate group.
Uniqueness: Disodium 9(or 10)-(sulfooxy)stearate is unique due to its specific sulfooxy group at the 9th or 10th carbon position, which imparts distinct chemical and physical properties. This structural feature enhances its surfactant capabilities, making it more effective in certain applications compared to its counterparts.
Propiedades
Número CAS |
65151-75-9 |
|---|---|
Fórmula molecular |
C18H34Na2O6S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


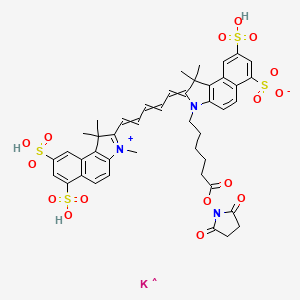

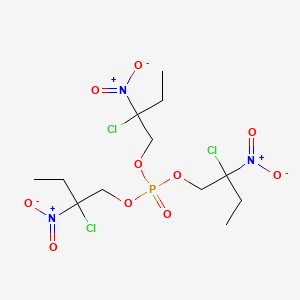
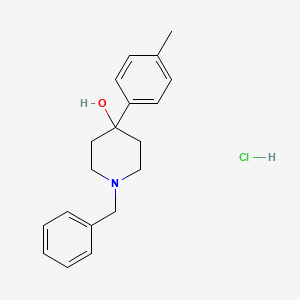
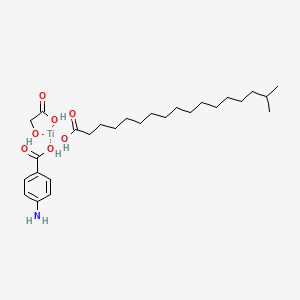
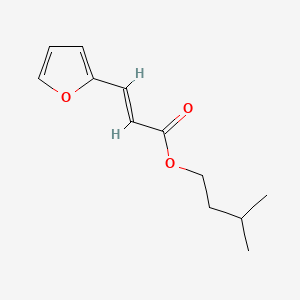
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)



![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
